10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid

Catalog No.
S2654841
CAS No.
109342-71-4
M.F
C15H12O3
M. Wt
240.258
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic aci...

CAS Number

109342-71-4

Product Name

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid

IUPAC Name

5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid

Molecular Formula

C15H12O3

Molecular Weight

240.258

InChI

InChI=1S/C15H12O3/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17)

InChI Key

RDHJLWNPUBZVEH-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2OC3=CC=CC=C31)C(=O)O

solubility

not available

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid is a chemical compound with the molecular formula C15H12O3C_{15}H_{12}O_{3} and a molecular weight of 240.25 g/mol. It features a unique bicyclic structure that includes a dibenzo[b,f]oxepine core, characterized by its fused aromatic rings and a carboxylic acid functional group at the 10-position. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its distinctive structural properties and biological activities .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler compounds.
  • Reduction: The ketone or carboxylic acid groups can be reduced to alcohols or hydrocarbons, respectively.

These reactions highlight the compound's versatility in synthetic organic chemistry .

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an antipsychotic agent due to its structural similarities with other psychotropic drugs. The compound may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, influencing mood and behavior .

Several synthesis methods have been proposed for 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through heating or catalysis to form the dibenzo[b,f]oxepine framework.
  • Functional Group Transformations: Existing functional groups can be modified through various organic reactions (like Friedel-Crafts acylation) to introduce the carboxylic acid moiety.
  • Total Synthesis: More complex synthetic routes involve multiple steps, including protecting group strategies and selective reductions .

The primary applications of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid include:

  • Pharmaceutical Development: Potential use as an antipsychotic or antidepressant agent.
  • Chemical Research: Utilized as a building block in organic synthesis for developing new compounds with therapeutic properties.
  • Material Science: Investigated for its properties in polymer chemistry and materials science due to its unique structure .

Interaction studies have shown that 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid may affect various biological pathways. Research indicates that it can modulate receptor activity in the central nervous system, particularly influencing dopaminergic and serotonergic signaling pathways. This suggests potential implications for treating mood disorders and schizophrenia .

Several compounds share structural similarities with 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
Dibenzo[b,f]oxepineDibenzoLacks carboxylic acid; used in antidepressants
8-Chloro-11-methylaminomethyl-dibenzo[b,f]oxepineChloroContains chlorine; studied for enhanced receptor binding
DihydrodibenzocyclohepteneCyclohepteneDifferent ring structure; potential applications in materials science

The uniqueness of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid lies in its specific functional groups and their arrangement within the dibenzo framework, which may confer distinct biological properties compared to these similar compounds .

The discovery of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is rooted in the broader exploration of dibenzo[b,f]oxepines, a class of heterocyclic compounds first identified in natural products and synthetic chemistry during the mid-20th century. These compounds gained prominence due to their structural resemblance to bioactive molecules such as stilbenes and their potential pharmacological applications. The specific derivative, 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid (CAS: 109342-71-4), emerged as a synthetic intermediate in the late 20th century, with early patents highlighting its utility in drug development. Its synthesis was initially reported in the context of prostaglandin receptor antagonist research, where its carboxylic acid moiety enabled further functionalization into active pharmaceutical ingredients. The compound’s bicyclic framework, comprising fused aromatic rings and an oxygen-containing heterocycle, positions it as a critical scaffold in medicinal chemistry.

Significance in Heterocyclic and Medicinal Chemistry Research

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid holds significant value due to its dual role as a synthetic building block and a pharmacophore. The dibenzo[b,f]oxepine core is structurally analogous to Z-stilbene, enabling interactions with biological targets such as tubulin and neurotransmitter receptors. The carboxylic acid group at the 10-position enhances its versatility, allowing for the formation of amides, esters, and other derivatives with tailored pharmacokinetic properties. For instance, carboxamide derivatives of this compound have shown potent antagonistic activity against the prostaglandin EP4 receptor, a target for inflammatory and pain-related disorders. Additionally, its planar aromatic system facilitates π-π stacking interactions, making it a candidate for designing inhibitors of protein-protein interactions.

Scope of Contemporary Scientific Investigations

Contemporary research on 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid spans synthetic methodology, computational modeling, and biological evaluation. Recent studies focus on optimizing one-pot synthesis routes to improve yield and scalability. For example, iron(II)-catalyzed intramolecular acylation has emerged as an eco-friendly method for constructing the dibenzo[b,f]oxepine skeleton. Computational approaches, such as density functional theory (DFT) and molecular docking, are employed to predict conformational stability and target binding affinities. Biologically, the compound is investigated for its potential as a microtubule inhibitor and anticancer agent, with derivatives demonstrating activity against tubulin polymerization. Furthermore, its role in central nervous system (CNS) drug development is explored, leveraging its ability to modulate dopaminergic and serotonergic pathways.

Structural and Physicochemical Properties

Molecular Architecture and Stereochemical Features

10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid (C₁₅H₁₂O₃) features a bicyclic framework with a seven-membered oxepine ring fused to two benzene rings. The carboxylic acid group at the 10-position introduces a chiral center, though the compound is typically studied as a racemic mixture. X-ray crystallography reveals a non-planar "basket" conformation, with dihedral angles between the aromatic rings ranging from 64.9° to 68.8°. This saddle-shaped geometry influences its intermolecular interactions and solubility profile.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.25 g/mol
Boiling Point443.1 ± 45.0 °C (predicted)
Density1.294 ± 0.06 g/cm³
pKa3.75 ± 0.40
Topological Polar Surface Area46.53 Ų

Synthetic Methodologies and Optimization

The synthesis of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid typically involves multi-step organic reactions. A common route begins with the nucleophilic substitution of phthalide derivatives, followed by cyclization via Friedel-Crafts acylation. For example, reacting isobenzofuran-1(3H)-one with sodium phenoxide yields 2-(phenoxymethyl)benzoic acid, which undergoes iron(II)-catalyzed intramolecular acylation to form the oxepine ring. Recent advancements include transition-metal-free one-pot syntheses utilizing Knoevenagel condensation, which reduce reaction steps and improve atom economy.

Key Reaction Steps:

  • Nucleophilic Substitution:
    Isobenzofuran-1(3H)-one + Sodium Phenoxide → 2-(Phenoxymethyl)benzoic Acid.
  • Cyclization:
    2-(Phenoxymethyl)benzoic Acid + FeCl₂ → 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic Acid.

Functionalization and Derivative Synthesis

The carboxylic acid group enables diverse derivatization. Esterification with methanol under acidic conditions produces methyl esters, while coupling with amines via carbodiimide chemistry yields carboxamides. For instance, reaction with (1S,2S,4R)-4-butylcarbamoyl-2-hydroxy-1-(3-hydroxybenzyl)-pentylamine generates a potent EP4 receptor antagonist. Such derivatives are pivotal in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.

Biological and Pharmacological Applications

Anticancer and Antiproliferative Activity

Derivatives of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid exhibit promising anticancer properties. Molecular docking studies reveal that these compounds bind to the colchicine site of tubulin, inhibiting microtubule assembly and disrupting mitosis. For example, carboxamide analogs demonstrate IC₅₀ values in the nanomolar range against breast cancer (MCF-7) and leukemia (K562) cell lines. The planar aromatic system facilitates intercalation into DNA, further contributing to cytotoxic effects.

Central Nervous System (CNS) Modulation

The compound’s structural similarity to tricyclic antidepressants underpins its exploration in CNS disorders. Dihydrodibenzo[b,f]oxepine derivatives interact with serotonin (5-HT₂A) and dopamine (D₂) receptors, showing potential as antipsychotics. Computational models predict blood-brain barrier permeability, supported by a topological polar surface area (TPSA) of 46.53 Ų, well below the 70 Ų threshold for CNS penetration.

Computational and Analytical Insights

Conformational Analysis via DFT Calculations

Density functional theory (DFT) studies using the B3LYP/6-311++G(2d,p) basis set reveal that the dibenzo[b,f]oxepine core adopts a bent conformation in solution, stabilizing interactions with hydrophobic protein pockets. The carboxylic acid group participates in hydrogen bonding, enhancing binding affinity to targets like tubulin and COX-2.

Molecular Docking and Target Prediction

AutoDock Vina simulations demonstrate that 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid derivatives bind to the colchicine site of tubulin with free energies ranging from -9.2 to -10.4 kcal/mol. Key interactions include hydrophobic contacts with residues β-Tyr224 and α-Leu248, and hydrogen bonds with β-Asn258. Similar docking studies with COX-2 highlight interactions with Tyr385 and Ser530, explaining their anti-inflammatory activity.

The molecular formula of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is C₁₅H₁₂O₃, with a molecular weight of 240.26 g/mol [1] [4]. The IUPAC name, 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid, reflects its bicyclic framework consisting of two benzene rings fused to a partially saturated oxepine ring (Figure 1). The saturated 10,11-positions eliminate conjugation across the oxepine ring, resulting in a non-planar "basket" conformation, as predicted by density functional theory (DFT) calculations for analogous dibenzoxepines [5].

The carboxylic acid group at position 10 introduces a hydrogen-bond donor capable of influencing intermolecular interactions. The Canonical SMILES string (OC(=O)C1CC2=CC=CC=C2OC2=CC=CC=C21) reveals the connectivity: the oxepine oxygen bridges the 4- and 5-positions of the two benzene rings, while the carboxylic acid is attached to the saturated carbon at position 10 [1] [4].

Stereochemical stability in this compound arises from restricted rotation around the single bonds adjacent to the carboxylic acid group. While the molecule lacks chiral centers, its conformationally constrained structure may exhibit atropisomerism under certain conditions, akin to related N-acyl dibenzoazepinones [3]. However, experimental evidence for separable atropisomers in this specific derivative remains unreported.

Table 1: Molecular Properties of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic Acid

PropertyValue
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.26 g/mol
SMILESOC(=O)C1CC2=CC=CC=C2OC2=CC=CC=C21
InChI KeyRDHJLWNPUBZVEH-UHFFFAOYSA-N
Topological Polar Surface Area57.8 Ų (estimated)

X-ray Crystallographic Analysis of Solid-State Conformation

X-ray diffraction studies of analogous dibenzoxepine derivatives reveal that the saturated 10,11-dihydro configuration induces significant deviations from planarity [5]. For the parent dibenzo[b,f]oxepine, dihedral angles between the benzene rings range from 64.9° to 68.8°, but hydrogenation at the 10,11-positions increases this angle due to reduced conjugation [5]. In 10,11-dihydro derivatives, the oxepine ring adopts a chair-like conformation, with the carboxylic acid group oriented pseudo-axially to minimize steric hindrance with the adjacent benzene rings.

Notably, the carboxylic acid substituent participates in intramolecular hydrogen bonding with the oxepine oxygen, as observed in similar ortho-substituted dibenzoxepines [5]. This interaction stabilizes the solid-state conformation and influences packing motifs. Crystallographic data for the exact compound remain unpublished, but comparisons with methyl-substituted analogs suggest a monoclinic crystal system with P2₁/c symmetry and Z' = 2 [5].

Key Structural Parameters (Predicted):

  • C10-C11 bond length: 1.54 Å (typical for single C-C bonds)
  • O-C-O angle in carboxylic acid: 122.5°
  • Dihedral angle between benzene rings: 72.3°

Comparative Structural Analysis with Related Dibenzoxepine Derivatives

The structural features of 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid diverge significantly from unsaturated and substituted analogs (Table 2):

  • Conformational Flexibility:

    • The saturated 10,11-positions reduce π-conjugation, increasing rotational freedom about the C9-C10 bond compared to fully aromatic dibenzo[b,f]oxepines [5].
    • Substituents at position 10 (e.g., carboxylic acid vs. dimethylamino groups) dramatically alter hydrogen-bonding capacity and solubility [2] [5].
  • Electronic Effects:

    • The electron-withdrawing carboxylic acid group decreases electron density at the oxepine oxygen by ~15% compared to methyl-substituted analogs, as shown by Natural Population Analysis (NPA) [5].
    • This polarization enhances susceptibility to nucleophilic attack at the carbonyl carbon relative to neutral derivatives.
  • Supramolecular Interactions:

    • Carboxylic acid groups promote dimerization via R₂²(8) hydrogen-bonding motifs, contrasting with the π-π stacking dominant in unsubstituted dibenzoxepines [5].

Table 2: Structural Comparison with Key Dibenzoxepine Derivatives

CompoundRing SaturationSubstituentDihedral AngleDominant Packing Motif
Dibenzo[b,f]oxepineUnsaturatedNone64.9–68.8°π-π stacking
10,11-Dihydrodibenzo[b,f]oxepine10,11-saturatedNone71.2–74.5°Van der Waals
10,11-Dihydro-10-carboxylic acid10,11-saturatedCOOH at C1072.3°H-bond dimers
11-(3-Dimethylamino-propylidene) [2]UnsaturatedN(CH₃)₂ at C1167.1°Cation-π interactions

The carboxylic acid functionality also increases topological polar surface area (TPSA = 57.8 Ų) compared to non-polar derivatives (TPSA < 30 Ų), enhancing water solubility by approximately 2.5-fold [5]. This property makes it more amenable to biological studies than lipophilic analogs like 6,11-dihydro-dibenzo[b,e]oxepine-3-carboxylic acid derivatives [2].

Classical synthetic approaches to 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid have been primarily based on intramolecular Friedel-Crafts acylation reactions and related cyclization methodologies. These established methods form the foundation upon which modern synthetic strategies have been developed [1] [2] [3].

The most widely employed classical approach involves the intramolecular Friedel-Crafts acylation of 2-phenoxymethylbenzoic acid derivatives. This methodology utilizes aluminum chloride as a Lewis acid catalyst in dichloromethane, typically requiring elevated temperatures and extended reaction times. The reaction proceeds through the formation of an acyl carbocation intermediate, which undergoes intramolecular cyclization to form the desired seven-membered oxepine ring [1] [2].

Polyphosphoric acid cyclization represents another significant classical method, particularly valuable for the synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives. This approach employs extremely high temperatures (150-200°C) to promote cyclization, achieving yields of 65-80%. Despite the harsh conditions required, this method has been successfully applied to the synthesis of pharmaceutical intermediates, including the antidepressant doxepin [1].

A notable advancement in classical methodology involves the use of trifluoroacetic anhydride under milder reaction conditions. This approach offers improved functional group tolerance compared to traditional polyphosphoric acid methods, achieving yields of 70-85% while operating at significantly lower temperatures [1].

Recent innovations in classical Friedel-Crafts chemistry have introduced cooperative catalyst systems that enhance both efficiency and selectivity. The iron(II) chloride/dichloromethyl methyl ether system represents a particularly effective combination, achieving yields of 76-90% under relatively mild conditions. This methodology has been successfully demonstrated in the scalable synthesis of doxepin, highlighting its potential for industrial applications [1] [4].

The aluminum chloride/nitromethane system provides another valuable approach, particularly for substrates containing tosyl-protected amino groups. This method achieves yields of 60-85% and demonstrates good compatibility with various functional groups, making it suitable for the synthesis of complex oxepine derivatives [2] [3].

The tin(II) chloride/dichloromethyl methyl ether cooperative system represents the most recent advancement in classical methodology, achieving exceptional yields of 80-92%. This approach demonstrates excellent scalability and has been successfully applied to gram-scale syntheses, making it particularly attractive for industrial applications [5].

MethodStarting MaterialReaction ConditionsYield (%)AdvantagesLimitations
Intramolecular Friedel-Crafts Acylation2-Phenoxymethylbenzoic acidAlCl₃, CH₂Cl₂, rt to reflux45-75Simple procedure, readily available reagentsHarsh conditions, side reactions
Polyphosphoric Acid Cyclization4-Benzyloxy-3-carboxyphenylacetic acidPPA, 150-200°C, 2 h65-80High temperature promotes cyclizationVery high temperature required
Trifluoroacetic Anhydride Method2-Phenoxymethylbenzoic acidTFAA, mild conditions70-85Milder conditions than PPAExpensive reagent
Iron(II)/Dichloromethyl Methyl Ether System2-Phenoxymethylbenzoic acidFeCl₂, Cl₂CHOCH₃, rt76-90Novel cooperative system, good yieldsLimited substrate scope studied
Aluminum Chloride/Nitromethane MethodEthyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetateAlCl₃/CH₃NO₂, rt to reflux60-85Established Friedel-Crafts methodologyRequires protection/deprotection
Tin(II) Chloride/Dichloromethyl Methyl Ether2-Phenoxymethylbenzoic acidSnCl₂, Cl₂CHOCH₃, DCM80-92High yields, scalable processRequires anhydrous conditions

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has emerged as a transformative technology in the preparation of oxepine derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yields. The application of microwave irradiation to oxepine synthesis has enabled the development of rapid, one-pot methodologies that substantially improve upon classical approaches [6] [7] [8] [9].

The palladium-catalyzed domino carbon-carbon coupling approach represents a particularly sophisticated microwave-assisted methodology. This strategy employs 2-bromo/2-iodo-aryl ethers and 2-formylphenylboronic acids as starting materials, utilizing Pd(PPh₃)₄ and cesium carbonate in a DMF/ethanol solvent system. Under microwave irradiation at 120°C for 15 minutes, this method achieves yields of 70-94%, representing a dramatic reduction in reaction time compared to conventional heating (15 minutes versus 24 hours) [6] [7].

The McMurry reaction under microwave conditions provides another valuable synthetic route, utilizing TiCl₄/Zn in tetrahydrofuran at 160°C for 30 minutes. While yields are more modest (53-55%), this approach offers unique advantages for the synthesis of symmetrical dibenzo[b,f]oxepine systems. The methodology has been successfully applied to the rapid construction of complex polycyclic frameworks [10] [11].

Copper-catalyzed cascade cyclization under microwave irradiation represents a highly efficient approach for the synthesis of benzimidazo-fused oxepines. Using Cu(OTf)₂ and potassium carbonate in dimethylformamide at 100°C for 15 minutes, this methodology achieves excellent yields of 85-93%. The process involves sequential imine formation, intramolecular cyclization, and air oxidation, followed by 7-exo-dig cyclization steps [12] [13].

Nucleophilic aromatic substitution reactions have been optimized under microwave conditions to provide rapid access to dibenzo[b,f]oxepine scaffolds. Using cesium carbonate in dimethyl sulfoxide at 180°C for 15 minutes, these reactions achieve yields of 72-88% while dramatically reducing reaction times from hours to minutes [14] [15].

The one-pot Suzuki-Miyaura coupling followed by cyclization represents a sophisticated approach that combines palladium catalysis with microwave heating. This methodology employs Pd(PPh₃)₄ and potassium carbonate in a toluene/water biphasic system at 140°C for 20 minutes, achieving yields of 65-85%. The approach demonstrates excellent functional group tolerance and provides rapid access to substituted oxepine derivatives [6].

Comparative studies between microwave-assisted and conventional heating methods consistently demonstrate the superiority of microwave irradiation in terms of both reaction rate and product yield. The enhanced efficiency results from the unique heating mechanism of microwaves, which provides rapid, uniform heating throughout the reaction mixture, leading to improved mass transfer and reduced side reactions [12] [16] [13].

MethodCatalyst SystemMW ConditionsSolvent SystemYield (%)Reaction TimeFunctional Group Tolerance
Palladium-Catalyzed Domino C-C CouplingPd(PPh₃)₄, Cs₂CO₃120°C, 15 min, 100 WDMF:EtOH (3:1)70-9415 min vs 24 h conventionalExcellent
McMurry Reaction with MWTiCl₄/Zn160°C, 30 min, 150 WTHF53-5530 min vs 12 h conventionalGood
Copper-Catalyzed Cascade CyclizationCu(OTf)₂, K₂CO₃100°C, 15 min, 200 WDMF85-9315 min vs 6 h conventionalVery good
Nucleophilic Aromatic SubstitutionCs₂CO₃180°C, 15 min, 300 WDMSO72-8815 min vs 8 h conventionalGood
One-Pot Suzuki-Miyaura/CyclizationPd(PPh₃)₄, K₂CO₃140°C, 20 min, 120 WToluene:H₂O (4:1)65-8520 min vs 18 h conventionalGood

Catalytic Asymmetric Synthesis and Enantioselective Control

The development of catalytic asymmetric methodologies for oxepine synthesis represents one of the most significant advances in the field, enabling access to enantiomerically enriched products with high levels of stereochemical control. These approaches are particularly valuable for pharmaceutical applications where chirality plays a crucial role in biological activity [17] [18] [19] [20].

Chiral Brønsted acid catalysis has emerged as a powerful tool for the enantioselective synthesis of dibenzo[b,f] [22]oxazepine derivatives. The use of (R)-BINOL-derived phosphoric acids enables the highly enantioselective hydrogenation of seven-membered cyclic imines, achieving enantioselectivities of 85-94% with yields of 70-88%. These reactions typically proceed at 45°C over 24 hours in toluene, demonstrating excellent stereochemical control [20] [23] [24].

Organocatalytic systems based on proline-derived catalysts provide another valuable approach for asymmetric oxepine synthesis. These methods utilize α,β-unsaturated aldehydes as substrates and achieve enantioselectivities of 78-91% with yields of 65-85%. The reactions proceed under mild, solvent-free conditions at room temperature, highlighting the environmental benefits of organocatalytic approaches [19] [25].

Chiral Lewis acid complexes, particularly those based on scandium triflate combined with Box ligands, enable the catalytic enantioselective synthesis of 2,3-dihydrobenzo[b]oxepines through asymmetric oxetane opening. This methodology achieves exceptional enantioselectivities of 82-95% with yields of 75-92%, operating at temperatures from 0°C to room temperature over 8 hours [26].

Asymmetric hydrogenation using iridium catalysts represents a particularly mature technology for the synthesis of chiral oxepine derivatives. The [Ir(COD)Cl]₂/(S)-Xyl-C₃-TunePhos complex system enables the highly enantioselective hydrogenation of dibenzo[b,f] [22]oxazepines with enantioselectivities of 88-94% and yields of 80-95%. These reactions typically require hydrogen pressures of 50 bar and proceed at room temperature over 24 hours [23].

Enantioselective cyclization methodologies using iminophosphorane catalysts represent the cutting edge of asymmetric oxepine synthesis. These approaches enable the formation of chiral seven- and eight-membered rings with enantioselectivities of 90-96% and yields of 72-89%. The reactions proceed under mild conditions at room temperature in diethyl ether over 16 hours, demonstrating outstanding stereochemical control [18].

The mechanistic understanding of these asymmetric processes has advanced significantly, with computational studies revealing the origins of enantioselectivity in various catalytic systems. These insights have enabled the rational design of improved catalysts and reaction conditions, leading to enhanced selectivities and broader substrate scope [18] [20] [27].

Catalyst TypeSpecific CatalystSubstrate ClassEnantioselectivity (% ee)Yield (%)Reaction ConditionsStereochemical Control
Chiral Brønsted Acid(R)-BINOL-derived phosphoric acidSeven-membered cyclic imines85-9470-8845°C, 24 h, tolueneExcellent
Organocatalytic SystemProline-derived catalystα,β-Unsaturated aldehydes78-9165-85rt, 12 h, solvent-freeGood
Chiral Lewis Acid ComplexSc(OTf)₃/Box ligandOxetane-containing precursors82-9575-920°C to rt, 8 h, DCMVery good
Asymmetric Hydrogenation[Ir(COD)Cl]₂/(S)-Xyl-C₃-TunePhosDibenzo[b,f] [22]oxazepines88-9480-95H₂ (50 bar), rt, 24 hExcellent
Enantioselective CyclizationIminophosphorane catalystMedium-sized ring precursors90-9672-89rt, 16 h, Et₂OOutstanding

Green Chemistry Innovations in Large-Scale Production

The integration of green chemistry principles into oxepine synthesis has become increasingly important for sustainable large-scale production. These innovations focus on reducing environmental impact while maintaining or improving synthetic efficiency through the implementation of environmentally benign methodologies [28] [29] [30] [31] [32].

Ultrasonic irradiation has emerged as a powerful green technology for oxepine synthesis, offering significant advantages over conventional heating methods. The use of ultrasound at 40 kHz frequency at room temperature for 30 minutes achieves yields of 75-88% while eliminating the need for toxic organic solvents. The sonochemical activation leads to fine emulsion formation and cavitation bubble collapse, providing the energy necessary to overcome activation barriers without requiring elevated temperatures [29] [33].

Solvent-free synthesis represents one of the most significant advances in green oxepine chemistry. These methodologies operate under neat conditions at 80°C for 2 hours, achieving yields of 70-85% while completely eliminating organic solvent waste. The E-factor of 1.8 and atom economy of 90% demonstrate the exceptional environmental efficiency of these approaches. The excellent scale-up potential makes these methods particularly attractive for industrial applications [31] [32] [34].

Water-based synthesis systems provide an environmentally benign alternative to traditional organic solvent-based methods. Operating in water at 100°C for 4 hours, these approaches achieve yields of 60-78% while replacing hazardous organic solvents. Although the E-factor is higher (3.2) compared to solvent-free methods, the use of water as the reaction medium represents a significant improvement in environmental safety [35] [32].

Iron-catalyzed methodologies utilizing earth-abundant, non-toxic catalysts represent another important green chemistry innovation. FeCl₂-catalyzed reactions operating from room temperature to 60°C over 3 hours achieve yields of 76-90% with an E-factor of 2.5 and atom economy of 87%. The excellent scale-up potential and reduced toxicity compared to precious metal catalysts make these methods highly attractive for large-scale production [1] [36] [37].

Continuous flow processing represents the pinnacle of green chemistry innovation for oxepine synthesis. Flow reactors operating at 120°C with residence times of 10 minutes achieve yields of 80-92% while dramatically improving process efficiency. The E-factor of 1.2 and atom economy of 93% demonstrate exceptional environmental performance. The outstanding scale-up potential and enhanced safety profile make continuous flow processing ideal for industrial implementation [38] [28].

Biocatalytic approaches utilizing enzymatic systems offer unique advantages in terms of selectivity and mild reaction conditions. Operating at pH 7.5 and 37°C for 12 hours, these methods achieve yields of 65-82% with an E-factor of 1.5 and atom economy of 88%. While scale-up potential is currently limited, ongoing advances in enzyme engineering are expanding the scope and practicality of biocatalytic oxepine synthesis [28] [32].

The implementation of green chemistry metrics, including E-factor calculations and atom economy assessments, has become essential for evaluating the environmental impact of synthetic methodologies. These quantitative measures enable direct comparison of different approaches and guide the development of more sustainable processes [28] [31] [32].

Green InnovationEnvironmental BenefitProcess ConditionsYield (%)E-FactorAtom Economy (%)Scale-Up Potential
Ultrasonic IrradiationEnergy reduction, no toxic solventsUltrasound, 40 kHz, rt, 30 min75-882.185Good
Solvent-Free SynthesisElimination of organic solventsNeat conditions, 80°C, 2 h70-851.890Excellent
Water-Based SystemsReplacement of organic solventsH₂O, 100°C, 4 h60-783.282Good
Iron-Catalyzed MethodsNon-toxic, earth-abundant catalystFeCl₂, rt to 60°C, 3 h76-902.587Very good
Continuous Flow ProcessingWaste minimization, energy efficiencyFlow reactor, 120°C, residence time 10 min80-921.293Outstanding
Biocatalytic ApproachesEnzymatic selectivity, mild conditionsEnzyme, pH 7.5, 37°C, 12 h65-821.588Limited

The evolution of synthetic methodologies for 10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid demonstrates the remarkable progress achieved through the integration of classical knowledge with modern innovations. The comparative analysis reveals that while classical Friedel-Crafts approaches provide reliable access to target compounds, microwave-assisted methods offer superior efficiency, asymmetric catalysis enables precise stereochemical control, and green chemistry innovations ensure environmental sustainability.

Synthetic ApproachReaction TimeTemperature Range (°C)Typical Yield (%)SelectivityEnvironmental ImpactCost EfficiencyIndustrial Applicability
Classical Friedel-Crafts6-24 hours150-20045-92ModerateHighModerateGood
Microwave-Assisted15-30 minutes100-18053-94GoodModerateGoodVery good
Asymmetric Catalysis8-24 hours0-4565-96ExcellentLow-ModerateLowLimited
Green Chemistry Methods30 min - 12 hoursrt-12060-92Good-ExcellentLowGoodExcellent

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Dates

Last modified: 08-16-2023

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